16-Anhydro Digitalin

Description

Properties

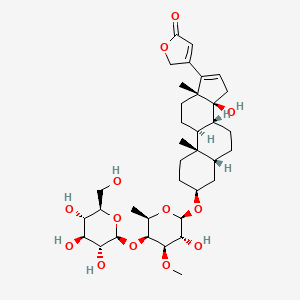

Molecular Formula |

C36H54O13 |

|---|---|

Molecular Weight |

694.8 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C36H54O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h9,13,17,19-20,22-24,26-33,37,39-43H,5-8,10-12,14-16H2,1-4H3/t17-,19-,20+,22+,23-,24-,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1 |

InChI Key |

ZDSODPJBPQPOSB-KWSNVAPDSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Methodological & Application

Application Notes & Protocols: Quantification of 16-Anhydro Digitalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Anhydro Digitalin is a potential metabolite or derivative of Digitalin, a cardiac glycoside. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for related cardiac glycosides, such as digoxin and digitoxin, and provide a robust framework for the development and validation of a specific assay for this compound.

Analytical Method: LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the quantification of drugs and their metabolites in complex biological fluids.[1][2] This method offers high sensitivity and selectivity, which is essential for accurately measuring the low concentrations of cardiac glycosides and their derivatives often found in clinical and preclinical samples.[3][4]

Sample Preparation

The effective preparation of biological samples is critical for reliable LC-MS/MS analysis.[1][3] Solid Phase Extraction (SPE) is a widely used technique for the extraction and purification of cardiac glycosides from matrices like plasma, serum, and urine.[1]

Protocol: Solid Phase Extraction (SPE) of this compound from Human Plasma

-

Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the SPE cartridge with 1 mL of 0.1% formic acid in water.

-

Loading: To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound) and 500 µL of 0.1% formic acid in water. Vortex for 10 seconds. Load the entire sample onto the equilibrated SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Reversed-phase HPLC with a C18 column is commonly employed for the separation of cardiac glycosides.[1] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., formic acid) is typically used to achieve optimal separation.

Protocol: HPLC Separation

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

Tandem Mass Spectrometry

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Protocol: MS/MS Detection

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 500°C

-

MRM Transitions (Hypothetical):

-

This compound: [M+H]+ → Product Ion 1, [M+H]+ → Product Ion 2

-

Internal Standard: [M+H]+ → Product Ion

-

-

Collision Energy: Optimized for each transition

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described LC-MS/MS method for the analysis of this compound. These values are based on typical performance characteristics observed for the analysis of related cardiac glycosides.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Plausible Metabolic Pathway

Caption: Plausible metabolic formation of this compound.

References

Application Notes and Protocols for Measuring Na+/K+-ATPase Inhibition by 16-Anhydro Digitalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Due to its critical physiological role, the Na+/K+-ATPase is a key target for a class of drugs known as cardiac glycosides. These compounds, originally derived from plants like Digitalis purpurea (foxglove), are potent inhibitors of the pump and have been used for centuries to treat heart conditions.

16-Anhydro Digitalin is a cardiac glycoside belonging to the digitalis group of compounds. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized digitalis compounds, such as digoxin and digitoxin, suggests it is a potent inhibitor of the Na+/K+-ATPase. This document provides detailed methodologies to characterize the inhibitory effects of this compound on Na+/K+-ATPase activity.

Mechanism of Action and Signaling Pathways

Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. In cardiac myocytes, this increase in calcium concentration enhances the force of contraction, which is the basis of the therapeutic effect of these drugs in heart failure.

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of cardiac glycosides can initiate a cascade of intracellular signaling events independent of changes in ion concentrations.[1][2] This signaling pathway often involves the interaction of the Na+/K+-ATPase with neighboring proteins like Src kinase, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras/Raf/MAPK pathway.[1][2] This can influence various cellular processes, including gene expression, cell growth, and proliferation.

References

Application Notes and Protocols for 16-Anhydro Digitalin Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for conducting cell culture experiments with 16-Anhydro Digitalin, a cardiac glycoside with potential applications in cancer research. Due to the limited availability of specific data for this compound, information from its close analogue, Digitoxin, is used as a proxy to guide experimental design and interpretation. All protocols are intended for research purposes only.

Introduction to this compound

This compound is a cardenolide, a type of steroid found in plants of the Digitalis genus. Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[1][2] This disruption of ion homeostasis can trigger a variety of downstream signaling events, leading to effects such as cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy.[1][2][3]

Mechanism of Action

The binding of this compound to the Na+/K+-ATPase initiates a signaling cascade that can induce apoptosis through multiple pathways. This includes the activation of caspases and the upregulation of Fas Ligand (FasL), which engages the extrinsic apoptosis pathway.[4] Furthermore, cardiac glycosides have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[5][6]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Digitoxin in various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.

Table 1: IC50 Values of Digitoxin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K-562 | Leukemia | 6.4 ± 0.4 | [3] |

| TK-10 | Renal Adenocarcinoma | 3 | [3][7] |

| MCF-7 | Breast Adenocarcinoma | 33 | [3] |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | ~10-100 | [8] |

| B-precursor ALL | B-cell Precursor Acute Lymphoblastic Leukemia | ~10-100 | [8] |

| AML | Acute Myeloid Leukemia | ~100-1000 | [8] |

| CLL | Chronic Lymphocytic Leukemia | >1000 | [8] |

Experimental Protocols

General Cell Culture

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks, plates, and other sterile plasticware

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Maintain cells in T-75 flasks in a humidified incubator.

-

For subculturing, aspirate the old medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.

-

Seed new flasks or plates at the desired density. For experiments, seed cells in 96-well, 24-well, or 6-well plates depending on the assay.

Preparation of this compound Stock Solution

Note: The solubility of this compound should be experimentally determined. As a starting point, Dimethyl Sulfoxide (DMSO) is often a suitable solvent for cardiac glycosides.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

When preparing working solutions, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

Cells seeded in a 96-well plate (1 x 10^4 cells/well)

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells seeded in 6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

-

Cells seeded in 6-well plates

-

This compound

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Signaling Pathway Analysis

To investigate the effect of this compound on specific signaling pathways, Western blotting can be performed to assess the phosphorylation status and total protein levels of key signaling molecules.

Key proteins to investigate:

-

MAPK/ERK Pathway: p-ERK, ERK, p-MEK, MEK

-

PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR

-

Apoptosis-related proteins: Caspase-3, PARP, Bcl-2, Bax, FasL

By following these protocols, researchers can effectively investigate the cellular and molecular effects of this compound and evaluate its potential as a therapeutic agent.

References

- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grupo.us.es [grupo.us.es]

- 4. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preparation of 16-Anhydro Digitalin Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 16-Anhydro Digitalin, a cardiac glycoside used in pharmacological research. Due to the compound's potential toxicity, adherence to strict safety protocols is imperative. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure solution stability and integrity for experimental use.

Introduction

This compound is a derivative of digitalin, a cardiac glycoside historically sourced from the foxglove plant (Digitalis purpurea). Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the cellular Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium concentration. The elevated calcium levels enhance myocardial contractility.[1] Beyond its cardiotonic effects, there is growing interest in the potential anticancer activities of cardiac glycosides.[2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

Materials and Equipment

2.1. Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Respiratory protection (e.g., N95 or higher, as determined by institutional safety assessment)

2.2. Reagents:

-

This compound powder (CAS: 7044-34-0)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Ethanol (EtOH), 200 proof, molecular biology grade

-

Sterile, nuclease-free water

2.3. Equipment:

-

Calibrated analytical balance

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Sonicator bath

-

Sterile, conical-bottom polypropylene or glass vials for storage

-

Calibrated micropipettes and sterile, filtered pipette tips

Safety Precautions

WARNING: this compound is a potent cardiac glycoside and should be handled with extreme caution. It is classified as highly toxic. All handling of the powdered form and concentrated solutions should be performed in a designated area, preferably within a chemical fume hood or a powder containment hood, to avoid inhalation of airborne particles. Avoid contact with skin and eyes. In case of accidental exposure, wash the affected area immediately with copious amounts of water and seek medical attention. Dispose of all contaminated materials and waste in accordance with institutional and local regulations for hazardous chemical waste.

Stock Solution Preparation Protocol

The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for various cellular assays.

4.1. Pre-aliquoting the Solvent:

-

In a laminar flow hood, dispense the required volume of anhydrous DMSO into a sterile vial.

-

Allow the DMSO to equilibrate to room temperature before use.

4.2. Weighing the Compound:

-

Tare a sterile, empty vial on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder directly into the tared vial. Record the exact weight.

4.3. Solubilization:

-

Add the pre-aliquoted, room temperature DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.[3]

-

Visually inspect the solution to ensure complete dissolution and absence of particulates.

4.4. Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials. This minimizes freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7044-34-0 | [3] |

| Molecular Formula | C36H54O13 | [3] |

| Molecular Weight | 694.81 g/mol | [3] |

| Appearance | White to off-white powder | |

| Storage (Powder) | -20°C, sealed, in a dry, ventilated environment |

Table 2: Stock Solution Preparation Guide

The following table provides the required volume of DMSO to prepare 1 mM, 5 mM, and 10 mM stock solutions from 1 mg, 5 mg, or 10 mg of this compound powder.[3]

| Desired Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 1.4392 mL |

| 5 mg | 7.1962 mL | |

| 10 mg | 14.3924 mL | |

| 5 mM | 1 mg | 0.2878 mL |

| 5 mg | 1.4392 mL | |

| 10 mg | 2.8785 mL | |

| 10 mM | 1 mg | 0.1439 mL |

| 5 mg | 0.7196 mL | |

| 10 mg | 1.4392 mL |

Table 3: Recommended Storage Conditions for Stock Solutions

| Storage Temperature | Maximum Storage Duration |

| -20°C | 1 month |

| -80°C | 6 months |

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

Diagram 2: Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including this compound, exert their effects by inhibiting the Na+/K+-ATPase, which leads to a cascade of downstream signaling events.

Caption: Simplified signaling pathway of this compound.

Conclusion

This application note provides a comprehensive guide for the safe and effective preparation of this compound stock solutions for research purposes. By following these protocols, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible data. The inherent toxicity of this compound necessitates strict adherence to the outlined safety procedures.

References

Troubleshooting & Optimization

Stability issues of 16-Anhydro Digitalin in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 16-Anhydro Digitalin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). When preparing solutions, it is best to use them fresh whenever possible.

Q2: In which solvents is this compound soluble?

Q3: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

-

pH: Solutions with acidic or alkaline pH can lead to hydrolysis of the glycosidic bonds.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Exposure to light, particularly UV light, may cause photodegradation.

-

Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

-

Repeated Freeze-Thaw Cycles: These can lead to the degradation of the compound.

Troubleshooting Guide

| Issue Encountered | Potential Cause | Recommended Solution |

| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV) before use. |

| Loss of biological activity | Chemical degradation of this compound in the experimental buffer. | Ensure the pH of the experimental buffer is within a stable range for this compound (ideally near neutral, unless the experimental design requires otherwise). Protect the solution from light by using amber vials or covering the container with aluminum foil. Perform experiments at a controlled and appropriate temperature. |

| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. Refer to the "Experimental Protocols" section for a general procedure on forced degradation studies. |

| Precipitation of the compound in solution | Poor solubility or exceeding the solubility limit in the chosen solvent. | Consult the solubility data for this compound. Consider using a co-solvent system if compatible with the experimental design. Ensure the solution is properly mixed and solubilized, gentle warming and sonication may aid in dissolution. |

Quantitative Data on Stability

Quantitative stability data for this compound is not extensively available in the public domain. However, studies on closely related cardiac glycosides, such as digitoxin, can provide insights into its potential degradation profile.

Table 1: Acid Hydrolysis of Digitoxin at 37°C

| Time (minutes) | % Digitoxin Remaining (pH 1) | Degradation Products Identified |

| 10 | 38.6% | Digitoxigenin-bis-digitoxoside, Digitoxigenin-mono-digitoxoside, Digitoxigenin |

| 60 | 5.9% | Digitoxigenin-bis-digitoxoside, Digitoxigenin-mono-digitoxoside, Digitoxigenin |

Data is illustrative and based on studies of digitoxin, a structurally similar cardiac glycoside. This information should be used as a guide, and specific stability studies for this compound are recommended.

Experimental Protocols

1. Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following is a general protocol that should be adapted and optimized for this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as methanol:water (1:1 v/v).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose both the solid powder and the stock solution to a temperature of 60°C for 48 hours.

-

Photolytic Degradation: Expose both the solid powder and the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

-

Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

-

Characterize any significant degradation products using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

-

2. Stability-Indicating HPLC Method (Example)

The following is an example of an HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound. This method is based on a validated method for a related cardiac glycoside and will require optimization and validation for this compound.

Table 2: Example HPLC Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Signaling Pathways

Cardiac glycosides, including this compound, are known to primarily exert their biological effects through the inhibition of the Na⁺/K⁺-ATPase pump located in the cell membrane. This inhibition triggers a cascade of downstream signaling events.

Pathway Description:

-

Inhibition of Na⁺/K⁺-ATPase: this compound binds to and inhibits the Na⁺/K⁺-ATPase pump.

-

Increased Intracellular Ions: This inhibition leads to an increase in intracellular sodium (Na⁺), which in turn causes an increase in intracellular calcium (Ca²⁺) through the Na⁺/Ca²⁺ exchanger.

-

Activation of Signaling Cascades: The binding of the cardiac glycoside to Na⁺/K⁺-ATPase can also trigger intracellular signaling cascades independent of ion concentration changes. This includes the activation of Src kinase, which can transactivate the Epidermal Growth Factor Receptor (EGFR).

-

Downstream Pathways: Activation of EGFR leads to the stimulation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

-

Reactive Oxygen Species (ROS) and DNA Damage Response: Cardiac glycoside binding can also lead to an increase in reactive oxygen species (ROS), which can induce a DNA Damage Response (DDR).

-

Cellular Effects: These signaling events ultimately converge on the nucleus to regulate gene transcription, affecting various cellular processes including cell growth, proliferation, and apoptosis.

Troubleshooting cell viability issues in 16-Anhydro Digitalin assays

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 16-Anhydro Digitalin in cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, focusing on unexpected cell viability outcomes.

Issue: Higher than expected cell viability or no observable effect.

| Possible Cause | Recommended Action |

| Sub-optimal concentration of this compound. | The potency of cardiac glycosides can vary significantly between cell lines. We recommend performing a dose-response experiment to determine the optimal concentration range. As a starting point, you can refer to published IC50 values for related cardiac glycosides, but empirical determination is crucial. |

| Incorrect incubation time. | The cytotoxic effects of this compound may be time-dependent. Consider a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation period for your specific cell line and experimental goals. |

| Cell line resistance. | Some cell lines, particularly those of rodent origin, are known to have a higher resistance to cardiac glycosides due to differences in the Na+/K+-ATPase pump. Confirm the sensitivity of your chosen cell line to cardiac glycosides. |

| Compound degradation. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |

Issue: Lower than expected cell viability, even in control groups.

| Possible Cause | Recommended Action |

| Solvent toxicity. | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |

| Cell plating density. | Inconsistent or inappropriate cell seeding density can lead to variability in results. Optimize the cell number per well to ensure they are in the exponential growth phase during the experiment. |

| Contamination. | Microbial contamination can significantly impact cell health. Regularly check your cell cultures for any signs of contamination. |

| Assay reagent issues. | Ensure that all assay reagents are properly prepared, stored, and within their expiration dates. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[1][3] This disruption of ion homeostasis can trigger various downstream signaling pathways, ultimately leading to cytotoxicity in susceptible cells.

Q2: Which cell viability assay is recommended for this compound experiments?

Several assays can be used to assess cell viability. The choice of assay depends on your specific experimental needs and available equipment. Common choices include:

-

MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt.[4]

-

Resazurin (alamarBlue) Assay: This is a fluorescent assay that also measures metabolic activity.

-

ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of viable cells.

It is advisable to validate your results with a secondary assay that measures a different aspect of cell health.

Q3: What are typical starting concentrations for this compound in a cell viability assay?

Reference IC50 Values for Digitoxin in Human Cancer Cell Lines

| Cell Line | IC50 (nM) |

| TK-10 (Renal Adenocarcinoma) | 3 - 33 |

Note: This table is provided as a reference only. The optimal concentration range for this compound must be determined empirically for your specific cell line.

Q4: How can I be sure that the observed cytotoxicity is due to this compound and not an artifact?

To ensure the specificity of your results, include the following controls in your experimental design:

-

Untreated Control: Cells cultured in medium only.

-

Vehicle (Solvent) Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

-

Positive Control: A known cytotoxic compound to confirm that the assay is working correctly.

Experimental Protocols

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include untreated and vehicle controls.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Mix gently on a plate shaker to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Calculate cell viability as a percentage of the untreated control.

-

Visualizations

Caption: Signaling pathway of this compound.

Caption: Workflow for troubleshooting viability assays.

References

- 1. Cardiac Glycoside Plant Poisoning Workup: Approach Considerations, Electrolyte Levels, Cardiac Glycoside Level [emedicine.medscape.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing off-target effects of 16-Anhydro Digitalin

Disclaimer: 16-Anhydro Digitalin is a hypothetical compound. The information provided in this technical support center is based on the known characteristics of cardiac glycosides, the class of compounds to which it belongs. These guidelines are intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, as a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger.[1][2] The elevated intracellular calcium enhances cardiac muscle contractility.[1][2]

Q2: What are the potential on-target effects of this compound in non-cardiac cells?

Beyond its effects on cardiac cells, the inhibition of Na+/K+-ATPase by cardiac glycosides can trigger various signaling cascades in other cell types, including cancer cells. These can include the activation of Src kinase, modulation of the PI3K/Akt/mTOR and MAPK/ERK pathways, and induction of the DNA damage response.[3][4] These effects are being explored for their potential in cancer therapeutics.[3][5]

Q3: What are the common off-target effects associated with cardiac glycoside-like compounds?

Off-target effects of cardiac glycosides can be significant due to their narrow therapeutic window.[3][6] Common issues include cardiac arrhythmias, gastrointestinal distress, and neurological symptoms like blurred vision and confusion.[6][7][8] At the cellular level, off-target effects can arise from interactions with other ATP-binding proteins or unintended modulation of various signaling pathways.[4][9]

Q4: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data.[10] Strategies include:

-

Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect.[11]

-

Use of Controls: Employ a structurally related but inactive compound as a negative control to differentiate on-target from off-target effects.[11]

-

Cell Line Selection: Choose cell lines with a well-characterized response to cardiac glycosides.

-

In Vitro Profiling: Screen this compound against a panel of kinases and other ATPases to identify potential off-target interactions.[11]

-

In Silico Analysis: Use computational models to predict potential off-target binding based on the structure of this compound.[11]

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity in my cell culture experiments at concentrations expected to be specific for the on-target effect.

-

Question: Have you performed a comprehensive dose-response curve?

-

Answer: A detailed dose-response curve will help you determine the concentration at which toxicity occurs and if it overlaps with the therapeutic window for your desired effect. It's possible that the therapeutic window for this compound is narrower in your specific cell line.

-

-

Question: Have you assessed the general health of your cells?

-

Answer: Use assays for cell viability (e.g., MTT, trypan blue exclusion) and apoptosis (e.g., caspase activity, TUNEL staining) to quantify the observed toxicity.[11] This will help you understand the mechanism of cell death.

-

-

Question: Can the observed toxicity be rescued by modulating the on-target pathway?

-

Answer: If the toxicity is due to an on-target effect, you might be able to rescue the phenotype by, for example, altering the ionic concentrations in the culture medium. If the toxicity persists, it is more likely an off-target effect.[11]

-

Issue 2: My experimental results are inconsistent or not reproducible.

-

Question: Have you authenticated your cell line recently?

-

Answer: Cell line misidentification and contamination are common sources of irreproducible results. Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.

-

-

Question: Are you using a consistent, high-quality source of this compound?

-

Answer: Batch-to-batch variability of a compound can lead to inconsistent results. Ensure you are using a well-characterized and pure source of the compound.

-

-

Question: Are your experimental conditions, such as cell density and passage number, consistent across experiments?

-

Answer: Minor variations in experimental conditions can significantly impact the cellular response to a compound. Standardize your protocols to ensure reproducibility.[12]

-

Issue 3: I am observing a phenotype that is inconsistent with the known on-target mechanism of this compound.

-

Question: Have you considered potential off-target signaling pathway modulation?

-

Answer: Cardiac glycosides are known to affect multiple signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.[3][4][13] The observed phenotype could be a result of one of these off-target effects. Perform western blotting or other pathway analysis techniques to investigate these possibilities.

-

-

Question: Have you performed a literature search for similar unexpected effects with other cardiac glycosides?

-

Answer: Other researchers may have observed similar phenotypes with related compounds. This information can provide valuable insights into potential off-target mechanisms.

-

Data Presentation

Table 1: Dose-Response of this compound on On-Target and Off-Target Pathways

| Concentration (nM) | On-Target: Na+/K+-ATPase Inhibition (%) | Off-Target: Src Kinase Activation (Fold Change) | Cell Viability (%) |

| 0.1 | 5 ± 1.2 | 1.1 ± 0.2 | 98 ± 2.1 |

| 1 | 25 ± 3.5 | 1.5 ± 0.4 | 95 ± 3.4 |

| 10 | 85 ± 5.1 | 2.8 ± 0.6 | 92 ± 4.0 |

| 100 | 98 ± 1.8 | 8.5 ± 1.1 | 65 ± 7.2 |

| 1000 | 99 ± 0.5 | 15.2 ± 2.3 | 20 ± 5.5 |

Table 2: Selectivity Profile of this compound Against a Panel of ATPases

| Target | IC50 (nM) |

| Na+/K+-ATPase (On-Target) | 8.5 |

| H+/K+-ATPase | 5,200 |

| Ca2+-ATPase (SERCA) | > 10,000 |

| Myosin ATPase | > 10,000 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Caption: On-target and potential off-target signaling pathways of this compound.

Caption: Troubleshooting workflow for unexpected experimental results.

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. Cellular mechanisms of digitalis action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cardiac glycosides with target at direct and indirect interactions with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. pnas.org [pnas.org]

Refining experimental protocols for 16-Anhydro Digitalin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Anhydro Digitalin. The information is designed to address specific experimental challenges and provide detailed methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

???+ question "Q1: My synthesis of this compound from Digitalin is resulting in a low yield. What are the potential causes and solutions?"

???+ question "Q2: I am observing multiple spots on my TLC analysis after the reaction, making purification of this compound difficult. How can I improve the purification process?"

Stability & Storage

???+ question "Q3: What are the recommended storage conditions for this compound to ensure its stability?"

Biological Assays

???+ question "Q4: I am not observing the expected biological activity in my cell-based assays with this compound. What could be the issue?"

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7044-34-0 | [1][2] |

| Molecular Formula | C36H54O13 | [1] |

| Molecular Weight | 694.81 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity (typical) | 95-98% (HPLC) | [1] |

Table 2: Biological Activity of Related Cardiac Glycosides (Illustrative)

| Compound | Cell Line | IC50 (nM) | Target Pathway |

| Digitoxin | Various Cancer Cells | Varies | Na+/K+-ATPase Inhibition |

| Digoxin | Various Cancer Cells | Varies | Na+/K+-ATPase Inhibition |

| Ouabain | Various Cancer Cells | Varies | Na+/K+-ATPase Inhibition |

Experimental Protocols

Protocol 1: Synthesis of this compound from Digitalin (Hypothetical)

This protocol is a representative procedure based on general methods for the synthesis of 1,6-anhydro sugars.[3][4]

-

Dissolution: Dissolve Digitalin in a suitable anhydrous solvent (e.g., dioxane or a mixture of dioxane and pyridine) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Dehydrating Agent: Slowly add a dehydrating agent, such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC), to the solution at room temperature.[3]

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or chloroform. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

Visualizations

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: The signaling pathway of cardiac glycosides, illustrating the inhibition of the Na+/K+-ATPase pump.

References

Addressing solubility problems of 16-Anhydro Digitalin

Welcome to the Technical Support Center for 16-Anhydro Digitalin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system. Like other cardiac glycosides, it possesses a steroid nucleus and a sugar moiety. Its molecular formula is C36H54O13 and it has a molecular weight of approximately 694.8 g/mol . Due to its complex and largely hydrophobic structure, this compound exhibits poor solubility in aqueous solutions.

Q2: Why am I observing precipitation when I add my this compound stock solution to my aqueous experimental buffer?

A2: This is a common issue arising from the low aqueous solubility of this compound. Concentrated stock solutions are typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) where the compound is more soluble. When this concentrated stock is diluted into an aqueous buffer, the dramatic decrease in the organic solvent concentration causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.

Q3: What is the primary mechanism of action for this compound?

A3: As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the plasma membrane of cells. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium concentration is responsible for the cardiotonic effects of these compounds.

Q4: Are there any common structural analogs of this compound I should be aware of?

A4: Yes, this compound belongs to the broad family of cardiac glycosides. Other well-known members include Digoxin, Digitoxin, and Ouabain. While their core structures are similar, variations in the sugar moieties and substitutions on the steroid nucleus can affect their solubility, potency, and pharmacokinetic properties.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound.

Issue: Precipitate formation upon dilution of stock solution in aqueous buffer.

Initial Steps:

-

Visual Inspection: Confirm the presence of a precipitate (cloudiness, visible particles, or a pellet after centrifugation).

-

Solvent Check: Ensure your stock solution in the organic solvent (e.g., DMSO) is completely clear before dilution. If not, the stock concentration may be too high.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Detailed Solutions:

-

Optimize Dilution Technique:

-

Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, first dilute it in a smaller volume of the buffer and then add this intermediate solution to the remaining buffer with vigorous vortexing.

-

Slow Addition: Add the stock solution dropwise to the vortexing buffer to promote rapid mixing and prevent localized high concentrations.

-

-

Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay to stay below its solubility limit.

-

Increase Co-solvent Concentration: For in vitro assays, it may be possible to increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol). However, it is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the solvent, as concentrations above 0.5% can have biological effects. Always include a vehicle control with the same final solvent concentration in your experiments.

-

Employ Solubilizing Agents:

-

Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

-

Surfactants: In some cases, non-ionic surfactants at low concentrations can aid in solubilization. However, their compatibility with the experimental system must be validated.

-

Quantitative Data Summary

Due to the limited availability of precise public data, the following table provides estimated solubility values for this compound based on the general properties of cardiac glycosides. It is strongly recommended that researchers determine the empirical solubility in their specific experimental systems.

| Solvent | Estimated Solubility | Notes |

| Water | Very Low | Expected to be in the low µg/mL range. Practically insoluble for most stock solution purposes. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, precipitation is highly likely upon direct dissolution or dilution of a concentrated stock. |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | A common solvent for preparing concentrated stock solutions. Solubility is likely in the mg/mL range. |

| Ethanol (100%) | Moderate | Can be used as a co-solvent. Solubility is generally lower than in DMSO. |

| Methanol (100%) | Moderate | Similar to ethanol, can be used for initial solubilization. |

| Aqueous Ethanol (e.g., 70%) | Low to Moderate | The presence of water will significantly decrease solubility compared to pure ethanol. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

-

This compound (MW: 694.8 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Accurately weigh out a precise amount of this compound powder (e.g., 1 mg).

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 694.8 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 143.9 µL

-

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Desired aqueous buffer (e.g., PBS)

-

Magnetic stirrer and stir bar

-

Mortar and pestle (optional, for kneading method)

Procedure (Aqueous Stirring Method):

-

Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 50 mM).

-

Add the this compound powder directly to the HP-β-CD solution. A molar excess of HP-β-CD is recommended (e.g., a 1:5 molar ratio of this compound to HP-β-CD).

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

-

The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via HPLC or mass spectrometry).

Experimental Workflow for Solubility Enhancement with Cyclodextrin:

Caption: Workflow for preparing an aqueous solution of this compound using HP-β-CD.

Signaling Pathway

Mechanism of Action of Cardiac Glycosides:

Cardiac glycosides, including this compound, exert their effects by inhibiting the Na+/K+-ATPase pump. This leads to a cascade of events within the cell, as depicted in the diagram below.

Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.

Technical Support Center: Enhancing the Selectivity of 16-Anhydro Digitalin

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of 16-Anhydro Digitalin and related cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and other cardiac glycosides?

A1: The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger.[3] The elevated intracellular calcium enhances cardiac muscle contractility.[3]

Q2: Why is enhancing the selectivity of this compound important?

A2: Enhancing the selectivity of this compound is crucial for improving its therapeutic index and reducing off-target effects. The Na+/K+-ATPase exists as different isoforms (e.g., α1, α2, α3) with varying tissue distribution.[1][2][4][5][6] For instance, the α1 isoform is ubiquitously expressed, while α2 is predominant in muscle and heart, and α3 is abundant in nervous tissues.[1][4] Lack of selectivity can lead to a narrow therapeutic window and toxicity, manifesting as cardiac arrhythmias and other adverse effects.[3] By targeting specific isoforms, it may be possible to develop safer and more effective therapies.

Q3: What are the key structural features of cardiac glycosides that influence their selectivity?

A3: The sugar moiety attached to the steroid core of cardiac glycosides plays a critical role in determining their isoform selectivity.[7] The aglycone (the steroid core without the sugar) itself often shows little to no isoform selectivity.[7] Modifications to the sugar residues can significantly alter the binding affinity for different Na+/K+-ATPase isoforms. Additionally, substitutions on the steroid nucleus, such as at the C16 position, can also influence activity and potentially selectivity.[8]

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in Na+/K+-ATPase inhibition assays.

Possible Cause & Solution

-

Sub-optimal Assay Conditions: For slow-binding inhibitors like many cardiac glycosides, incubation times are critical. Ensure incubation is long enough (≥60 minutes at 37°C) to reach equilibrium, otherwise, the potency (IC50) may be underestimated.[9]

-

Incorrect Potassium Concentration: The inhibitory potency of cardiac glycosides is highly sensitive to the concentration of potassium ions (K+), as K+ competes with the glycoside for binding.[10] Use a physiologically relevant K+ concentration and ensure it is consistent across all experiments.

-

Enzyme Source and Purity: The source and purity of the Na+/K+-ATPase preparation can affect results. Use a well-characterized enzyme source, and if possible, recombinant human isoforms for the most relevant data.

-

Compound Stability: Ensure the stability of this compound in the assay buffer. Degradation of the compound will lead to inaccurate results.

Problem 2: Discrepancy between biochemical assay results and cellular activity.

Possible Cause & Solution

-

Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps. Consider performing cellular uptake and efflux assays.

-

Off-Target Effects in Cells: In a cellular context, the compound may interact with other targets, leading to a different phenotype than predicted by the biochemical assay.[1] Conduct broader profiling against a panel of receptors and enzymes.

-

Isoform Expression in Cell Lines: The cell line used may not express the target Na+/K+-ATPase isoform at a sufficient level, or it may express multiple isoforms, complicating the interpretation of results.[4][6] Characterize the isoform expression profile of your cell model.

Problem 3: Difficulty in achieving desired isoform selectivity with synthesized derivatives.

Possible Cause & Solution

-

Ineffective Structural Modifications: The chemical modifications made to the this compound scaffold may not be sufficient to confer isoform selectivity. A systematic structure-activity relationship (SAR) study is necessary. Focus on modifications to the sugar moiety, as this is a key determinant of selectivity.[7]

-

Lack of Structural Information: The rational design of selective inhibitors is hampered by a lack of high-resolution structural data for this compound bound to different Na+/K+-ATPase isoforms. Consider computational modeling and docking studies to guide synthetic efforts.

-

Inappropriate Screening Assays: The primary screening assay may not be sensitive enough to detect small but significant differences in isoform affinity. Utilize highly sensitive binding assays, such as radioligand displacement assays, with purified isoforms.

Data Presentation

Table 1: Binding Affinities (Kd, nM) of Representative Cardiac Glycosides for Human Na+/K+-ATPase Isoforms

| Cardiac Glycoside | α1β1 | α2β1 | α3β1 | Selectivity (α1/α2) | Reference |

| Digoxin | 15.8 | 4.6 | 4.8 | 3.43 | [10] |

| Digitoxin | 9.7 | 9.1 | 7.9 | 1.07 | [10] |

| Ouabain | 38.2 | 100.5 | 45.3 | 0.38 | [10] |

| Digoxigenin | 28.3 | 27.5 | 29.1 | 1.03 | [7] |

| Digitoxigenin | 19.8 | 20.1 | 21.5 | 0.99 | [7] |

Note: Data for this compound is not currently available in the public domain. The data presented here for related compounds can serve as a benchmark.

Table 2: Tissue Distribution of Human Na+/K+-ATPase α-Subunit Isoforms

| Isoform | Primary Tissue/Cell Type Distribution | Reference |

| α1 | Ubiquitous; high levels in kidney, neurons, and lung. | [1] |

| α2 | Skeletal muscle, heart, brain (astrocytes), adipose tissue. | [5] |

| α3 | Brain (neurons). | [5] |

| α4 | Testis. | [1] |

Experimental Protocols

Protocol 1: Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol determines the inhibitory activity of a compound by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine brain or recombinant human isoforms)

-

Assay Buffer: 30 mM Tris-HCl, 0.5 mM EDTA, 7.8 mM MgCl2, pH 7.4

-

Substrate Solution: 22 mM ATP in assay buffer

-

NaCl/KCl Solution: 1.65 M NaCl, 35 mM KCl

-

Test compound (this compound) at various concentrations

-

Ouabain (as a positive control)

-

30% (w/v) Trichloroacetic acid (TCA)

-

Taussky-Shorr reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 70 µL of Tris-HCl buffer, 4 µL of NaCl/KCl solution, and 10 µL of Na+/K+-ATPase solution (0.5 U/mL).

-

Add 6 µL of the test compound at various concentrations (or DMSO as a vehicle control). For the positive control, add ouabain.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 30 µL of 30% TCA to each well.

-

Centrifuge the plate at 3,000 rpm for 15 minutes.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Taussky-Shorr reagent to each well.

-

Incubate at room temperature for 5 minutes, protected from light.

-

Measure the absorbance at 660 nm using a microplate reader.

-

Calculate the concentration of Pi released using a standard curve.

-

Determine the percent inhibition and calculate the IC50 value for the test compound.

Protocol 2: Cellular Calcium Influx Assay Using a Fluorescent Indicator

This protocol measures changes in intracellular calcium concentration in response to Na+/K+-ATPase inhibition.

Materials:

-

Cells expressing the target Na+/K+-ATPase isoform(s) (e.g., primary cardiomyocytes, specific cell lines)

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound (this compound) at various concentrations

-

Ionomycin (as a positive control)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and grow to 90-100% confluency.

-

Prepare the Fluo-4 AM loading solution: Mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% (w/v) Pluronic F-127, and then add this to 5 mL of HBSS.

-

Wash the cells twice with 80 µL/well of HBSS.

-

Add 50 µL/well of the Fluo-4 AM loading solution and incubate at 37°C for 1 hour.

-

Wash the cells three times with HBSS.

-

Add the test compound at various concentrations to the wells.

-

Place the plate in a fluorescence microplate reader and measure the baseline fluorescence.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium.

-

At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.

-

Analyze the data to determine the effect of the test compound on calcium influx.

Mandatory Visualizations

Caption: Signaling pathway of this compound.

References

- 1. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The structure of the Na+,K+-ATPase and mapping of isoform differences and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative description of the mRNA expression profile of Na+/K+‐ATPase isoforms in adult mouse nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of 16 beta-substitution on the structure and activity of digitoxigenin: is there an additional binding interaction with Na+,K+-ATPase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Degradation of 16-Anhydro Digitalin

Disclaimer: Specific degradation pathways for 16-Anhydro Digitalin are not extensively documented in publicly available literature. The information provided herein is based on the general principles of cardiac glycoside and anhydro-sugar degradation and is intended to serve as a guide for researchers. Experimental validation is crucial.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

A1: this compound is a derivative of Digitalin, a cardiac glycoside. Its chemical formula is C36H54O13. The "16-anhydro" designation indicates the loss of a water molecule from the C14 and C16 positions of the steroid nucleus, creating a double bond. This modification can influence its stability and degradation profile compared to its parent compound.

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Based on the general chemistry of cardiac glycosides, the primary degradation pathways are expected to involve:

-

Hydrolysis: Cleavage of the glycosidic linkages, releasing the sugar moieties and the aglycone. This can occur under both acidic and basic conditions.

-

Epimerization: Changes in the stereochemistry of the molecule, particularly at chiral centers.

-

Isomerization: Structural rearrangements of the molecule.

-

Oxidation: Modification of the steroid nucleus or sugar moieties by oxidizing agents.

-

Photodegradation: Degradation upon exposure to light, which can lead to a variety of reactions.

Q3: What are the expected major degradation products of this compound?

A3: The major degradation products are likely to be:

-

Aglycone: The steroid core of the molecule, formed by the complete hydrolysis of the sugar chain.

-

Mono- and Di-glycosides: Intermediates formed by the partial hydrolysis of the sugar chain.

-

Oxidized derivatives: Products formed under oxidative stress.

-

Isomers and Epimers: Structurally rearranged forms of the parent molecule.

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a common and effective method for separating and quantifying this compound and its degradation products.[1][2][3] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][4]

Q5: What are the typical stress conditions used in forced degradation studies of cardiac glycosides?

A5: Forced degradation studies aim to accelerate the degradation process to predict long-term stability.[5][6] Typical conditions include:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3-30% H2O2 at room temperature.

-

Thermal Degradation: 60-80°C.

-

Photodegradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[5][7]

Troubleshooting Guides

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No degradation observed under stress conditions. | The molecule is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[5] |

| The analytical method is not sensitive enough to detect small amounts of degradation products. | Optimize the analytical method (e.g., increase injection volume, use a more sensitive detector). | |

| Multiple unknown peaks in the chromatogram. | Formation of multiple degradation products. | Use LC-MS to identify the mass of each unknown peak to aid in structure elucidation. |

| Impurities in the starting material or reagents. | Analyze a blank (placebo) sample subjected to the same stress conditions to identify peaks not related to the degradation of this compound.[8] | |

| Poor mass balance (sum of the assay of the parent drug and the known degradation products is not close to 100%). | Some degradation products are not being detected (e.g., they are volatile or do not have a chromophore). | Use a mass-sensitive detector (e.g., Corona Charged Aerosol Detector) in addition to a UV detector. Check for the formation of volatile degradation products using headspace GC-MS. |

| Inaccurate quantification of degradation products due to different response factors. | Determine the relative response factors for the major degradation products if reference standards are available. | |

| Peak splitting or broadening in the chromatogram. | Co-elution of isomers or epimers. | Modify the chromatographic conditions (e.g., change the mobile phase composition, pH, or column chemistry) to improve resolution. |

| On-column degradation. | Investigate the stability of the sample in the mobile phase and consider using a less reactive mobile phase or adjusting the pH. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Materials:

-